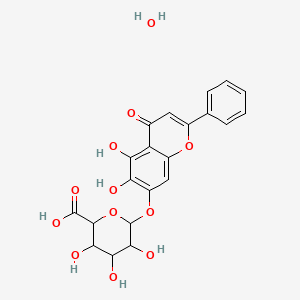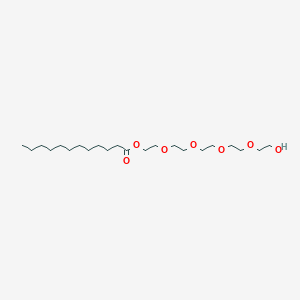
PEG5 Monolaurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyethylene glycol 5 monolaurate is a nonionic surfactant derived from polyethylene glycol and lauric acid. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This makes it useful in various applications, including as an emulsifier, solubilizer, and dispersing agent in different industries.
準備方法
Synthetic Routes and Reaction Conditions
Polyethylene glycol 5 monolaurate is typically synthesized through the esterification of polyethylene glycol with lauric acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{Polyethylene glycol} + \text{Lauric acid} \rightarrow \text{Polyethylene glycol 5 monolaurate} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of polyethylene glycol 5 monolaurate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Polyethylene glycol 5 monolaurate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of polyethylene glycol 5 monolaurate can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
Polyethylene glycol 5 monolaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Used in cell culture media to enhance cell growth and viability.
Medicine: Used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the formulation of cosmetics, personal care products, and cleaning agents due to its emulsifying and solubilizing properties.
作用機序
The mechanism of action of polyethylene glycol 5 monolaurate involves its ability to interact with both hydrophilic and lipophilic substances. This allows it to form micelles, which can encapsulate hydrophobic molecules and improve their solubility in aqueous environments. The molecular targets and pathways involved in its action include the disruption of lipid bilayers and the formation of stable emulsions.
類似化合物との比較
Polyethylene glycol 5 monolaurate can be compared with other similar compounds, such as:
Polyethylene glycol 5 monostearate: Similar in structure but derived from stearic acid instead of lauric acid. It has different solubility and emulsifying properties.
Polyethylene glycol 5 monooleate: Derived from oleic acid and has different hydrophilic-lipophilic balance (HLB) values, making it suitable for different applications.
Polyethylene glycol 5 monopalmitate: Derived from palmitic acid and has different melting points and solubility characteristics.
Polyethylene glycol 5 monolaurate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifier and solubilizer in various applications.
特性
CAS番号 |
58402-37-2 |
|---|---|
分子式 |
C22H44O7 |
分子量 |
420.6 g/mol |
IUPAC名 |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-22(24)29-21-20-28-19-18-27-17-16-26-15-14-25-13-12-23/h23H,2-21H2,1H3 |
InChIキー |
ODGZOZAHFLIINP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383604.png)
![(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate](/img/structure/B13383605.png)
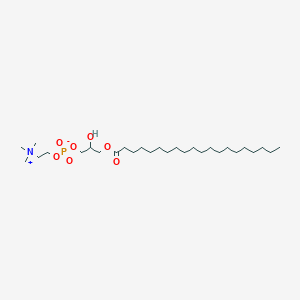

![4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper](/img/structure/B13383620.png)
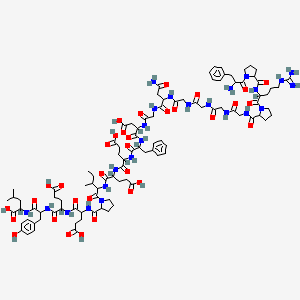
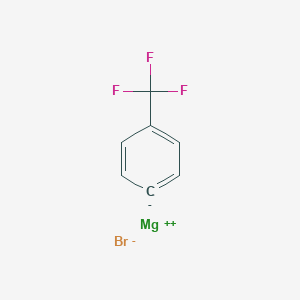
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B13383647.png)
![Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13383653.png)
![4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13383669.png)
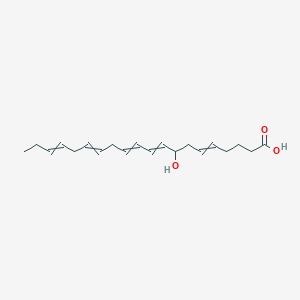
![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate](/img/structure/B13383702.png)
